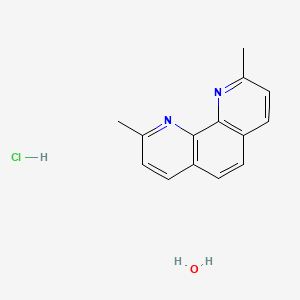

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH.H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDYLFLZNGECIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303136-82-5, 332360-00-6 | |

| Record name | Neocuproine hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,9-Dimethyl-1,10-phenanthroline Hydrochloride Hydrate

This guide provides a comprehensive overview of 2,9-dimethyl-1,10-phenanthroline hydrochloride hydrate, a key heterocyclic compound widely known in research and development circles as neocuproine hydrochloride hydrate. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, detailed characterization, and significant applications.

Introduction: The Scientific Significance of Neocuproine Hydrochloride Hydrate

2,9-Dimethyl-1,10-phenanthroline, or neocuproine, is a derivative of 1,10-phenanthroline, distinguished by the presence of two methyl groups at the 2 and 9 positions. This structural modification is not trivial; the steric hindrance introduced by the methyl groups flanking the nitrogen atoms prevents the formation of saturated coordination spheres with many metal ions, leading to a high degree of selectivity, most notably for copper(I).[1] The hydrochloride hydrate salt enhances the compound's stability and solubility in aqueous media, making it a versatile reagent in various applications.

This guide will navigate the synthesis of this important compound from its parent base, delve into the critical analytical techniques for its comprehensive characterization, and explore its applications, particularly its role as a chelating agent and its emerging potential in therapeutic research.

Synthesis of this compound

The synthesis of the parent compound, neocuproine, is typically achieved through established methods like the Skraup or Doebner-von Miller reactions, which involve the condensation of ortho-phenylenediamine or ortho-nitroaniline with α,β-unsaturated carbonyl compounds.[1] However, for the purposes of this guide, we will focus on the final, crucial step: the preparation of the hydrochloride hydrate salt from commercially available 2,9-dimethyl-1,10-phenanthroline.

The conversion to the hydrochloride salt is a straightforward acid-base reaction. The choice of solvent and crystallization conditions are critical to obtaining a pure, crystalline product with a consistent hydration state.

Synthesis Workflow

Caption: A streamlined workflow for the synthesis of neocuproine hydrochloride hydrate.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2,9-dimethyl-1,10-phenanthroline.

Materials:

-

2,9-Dimethyl-1,10-phenanthroline (neocuproine) base (C₁₄H₁₂N₂)

-

Concentrated Hydrochloric Acid (HCl), ACS grade

-

Ethanol, 95% or absolute

-

Deionized water

-

Standard laboratory glassware, including an Erlenmeyer flask, magnetic stirrer, and filtration apparatus

Procedure:

-

Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of 2,9-dimethyl-1,10-phenanthroline in 100 mL of 95% ethanol. Gentle heating and stirring may be required to achieve complete dissolution.[2]

-

Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid. For 10.0 g (48.0 mmol) of neocuproine, this corresponds to approximately 4.0 mL of concentrated HCl (12 M). It is advisable to dilute the concentrated HCl with an equal volume of deionized water before addition to control the reaction exotherm.

-

Crystallization: The hydrochloride salt will begin to precipitate. To ensure maximum yield and the formation of well-defined crystals, allow the solution to cool to room temperature, and then place it in an ice bath for 1-2 hours.

-

Isolation: Collect the white to pale-yellow crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material or excess acid.

-

Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) or air-dry to a constant weight. The resulting product is typically a monohydrate.[3]

Safety Precautions: The starting material and product may cause skin, eye, and respiratory irritation.[3][4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

Characterization Workflow

Sources

- 1. Neocuproine - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | C14H15ClN2O | CID 2723838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,9-Dimethyl-1,10-phenanthroline hydrate | C14H14N2O | CID 16211234 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Neocuproine Hydrochloride Hydrate: Properties, Applications, and Methodologies

Introduction

Neocuproine (2,9-dimethyl-1,10-phenanthroline) is a heterocyclic organic compound and a pivotal reagent in the fields of analytical chemistry, biochemistry, and materials science. Its significance stems from its remarkable ability to act as a highly selective and sensitive chelating agent for copper(I) ions. This guide focuses on the hydrochloride hydrate salt of neocuproine, a form engineered for enhanced stability and aqueous solubility, making it exceptionally practical for laboratory use. For researchers, scientists, and drug development professionals, a deep understanding of its fundamental properties is crucial for designing robust assays, interpreting experimental results, and developing new applications. This document provides an in-depth exploration of the chemical and physical characteristics of Neocuproine hydrochloride hydrate, detailing its behavior, primary applications, and validated experimental protocols.

Chemical Identity and Structure

Clarity in identifying the specific form of neocuproine is essential, as its properties are intrinsically linked to its hydration state. The compound is most commonly available as a monohydrate, though other forms exist.

Synonyms: 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate, Neocuproine monohydrate hydrochloride.[1][2]

Chemical Identifiers The existence of anhydrous and various hydrated forms necessitates careful attention to the specific CAS Registry Number.

| Identifier | Anhydrous Hydrochloride | Monohydrate | Trihydrate |

| CAS Number | 7296-20-0[3][4][5] | 303136-82-5[1][6] | 332360-00-6[2][7] |

| Molecular Formula | C₁₄H₁₂N₂ · HCl[8] | C₁₄H₁₂N₂ · HCl · H₂O[1] | C₁₄H₁₂N₂ · HCl · 3H₂O |

| Molecular Weight | 244.72 g/mol [3][4][8] | 262.74 g/mol [1][9] | 298.77 g/mol |

The core structure features a planar 1,10-phenanthroline ring system with methyl groups at the 2 and 9 positions. These methyl groups are critical to its function, creating steric hindrance that prevents coordination with many metal ions, thereby conferring high selectivity for copper(I).

Caption: Chemical structure of the Neocuproine cation.

Physicochemical Properties

The utility of Neocuproine hydrochloride hydrate in various applications is dictated by its physical and chemical characteristics.

Physical Properties Summary

| Property | Value | Source(s) |

| Appearance | White to light yellow or pale greenish crystalline powder. | [1][3][8][10] |

| Melting Point | ~250 °C (with decomposition). | [1][3][7] |

| UV/Vis λmax (Cu(I) Complex) | 454 nm |

Solubility The hydrochloride hydrate form exhibits significantly improved solubility in aqueous solutions compared to the free base, which is a key advantage for biological and environmental assays.

| Solvent | Solubility | Source(s) |

| Water | 25 mg/mL (clear solution) | [1][3] |

| Methanol | 50 mg/mL (clear, colorless to dark yellow solution) | [11][12] |

| Ethanol | ~10 mg/mL | [13] |

| DMSO | ~25 mg/mL | [13] |

| Dimethylformamide (DMF) | ~25 mg/mL | [13] |

Hydration States and Stability The stability of neocuproine hydrochloride is critically dependent on environmental moisture and temperature. Research has shown that the compound can exist in an anhydrous form as well as mono- and trihydrate states.[14][15]

-

Anhydrous Form: The anhydrous salt is unstable under ambient conditions and will readily absorb atmospheric moisture to form the more stable monohydrate.[14][15]

-

Monohydrate (·H₂O): This is the most common and stable form under typical laboratory storage conditions (Relative Humidity, RH < 40%).[14]

-

Trihydrate (·3H₂O): At higher relative humidity (RH between ~40% and 80%), the monohydrate can reversibly transform into a trihydrate.[14][15] This transition is an important consideration for gravimetric accuracy and storage.

This moisture-dependent behavior underscores the necessity of storing the compound in a cool, dry place, tightly sealed from atmospheric moisture to ensure consistency in experimental preparations.[6] The compound is also known to be light-sensitive.[16]

Caption: Interconversion pathways of Neocuproine HCl hydration states.

Core Application: Selective Chelation of Copper(I)

The primary utility of neocuproine lies in its specific interaction with the cuprous (Cu⁺) ion. It functions as a bidentate ligand, coordinating with the metal ion through its two nitrogen atoms. The defining feature—the methyl groups at the 2 and 9 positions—creates steric hindrance that prevents the formation of a stable, planar complex with the smaller cupric (Cu²⁺) ion. However, these groups perfectly accommodate the larger tetrahedral geometry preferred by the Cu⁺ ion.

This steric selectivity results in the rapid and quantitative formation of a stable, orange-yellow colored complex, bis(2,9-dimethyl-1,10-phenanthroline)copper(I) or [Cu(neocuproine)₂]⁺. The intensity of this color is directly proportional to the concentration of Cu⁺, forming the basis of its widespread use in spectrophotometry.[6]

Caption: Chelation of a Copper(I) ion by two Neocuproine ligands.

Key Applications and Experimental Protocols

A. Analytical Chemistry: Spectrophotometric Determination of Copper

This is the most prevalent application of Neocuproine hydrochloride hydrate. The method is highly sensitive and specific for copper and is routinely used in environmental, biological, and industrial quality control settings.[6]

Workflow for Copper Quantification

Caption: Workflow for the spectrophotometric determination of copper.

Protocol: Determination of Copper in Aqueous Samples

This protocol provides a self-validating system for the accurate measurement of copper.

-

Preparation of Reagents:

-

Neocuproine Reagent (0.1% w/v): Dissolve 100 mg of Neocuproine hydrochloride hydrate in 100 mL of ethanol. Store in a dark bottle.

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

-

Sodium Citrate Buffer (20% w/v): Dissolve 20 g of sodium citrate in 100 mL of deionized water. This acts as a buffering and complexing agent to prevent interference from other ions.

-

Copper Standard Stock Solution (100 ppm): Use a commercially available certified copper standard or prepare by dissolving 0.3929 g of CuSO₄·5H₂O in 1 L of deionized water.

-

-

Calibration Curve Construction:

-

Prepare a series of standards (e.g., 0, 1, 2, 4, 6, 8 ppm Cu) by diluting the 100 ppm stock solution.

-

To 10 mL of each standard, add 5 mL of the hydroxylamine hydrochloride solution and 10 mL of the sodium citrate buffer. Mix well.

-

Add 10 mL of the neocuproine reagent to each, mix, and allow 5 minutes for full color development.

-

Measure the absorbance of each standard at 454 nm using the 0 ppm standard as the blank.

-

Plot absorbance versus concentration to generate a calibration curve.

-

-

Sample Analysis:

-

Take 10 mL of the unknown sample (dilute if necessary to fall within the calibration range).

-

Follow the same procedure as for the standards (addition of hydroxylamine, citrate, and neocuproine).

-

Measure the absorbance at 454 nm.

-

Determine the copper concentration from the calibration curve.

-

B. Biochemistry and Drug Development

-

Copper Metabolism Studies: Neocuproine is used to measure copper concentrations in biological fluids and tissues, which is vital for research into diseases of copper dysregulation like Wilson's and Menkes diseases.[6]

-

Antioxidant Capacity Assays (CUPRAC): The CUPRAC (CUPric Reducing Antioxidant Capacity) assay utilizes neocuproine to detect the reduction of Cu(II) to Cu(I) by antioxidants in a sample. The resulting colored complex is measured to quantify the total antioxidant capacity.[1]

-

Probing Oxidative Stress: By selectively chelating the redox-active Cu(I) ion, neocuproine can be used to investigate the role of copper in mediating oxidative damage in cellular and biochemical systems.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are mandatory when handling Neocuproine hydrochloride hydrate.

Safety and Hazard Information

| Category | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [1][6] |

| Signal Word | Warning | [1][6] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][6][16] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][6] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[6] When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhalation.[17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Keep away from light and moisture to preserve chemical integrity and prevent shifts in the hydration state.[6][16] A storage temperature below +30°C is recommended.[1]

Conclusion

Neocuproine hydrochloride hydrate is a highly specific and versatile reagent whose value is anchored in its unique chemical structure and resultant physicochemical properties. Its preferential and strong chelation of copper(I) ions provides a reliable foundation for sensitive analytical methods, particularly for the spectrophotometric quantification of copper. For professionals in research and drug development, its utility extends to the study of copper's role in biological systems and the assessment of antioxidant capacities. Proper understanding and control of its hydration states, along with strict adherence to safety and handling protocols, are paramount to leveraging its full potential in scientific discovery and application.

References

-

NEOCUPROIN HYDROCHLORIDE. ChemBK. [Link]

-

New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl. MDPI. [Link]

-

Neocuproine - Wikipedia. Wikipedia. [Link]

-

NEOCUPROINE HYDROCHLORIDE AR MSDS. Loba Chemie. [Link]

-

Cas 332360-00-6,NEOCUPROINE HYDROCHLORIDE TRIHYDRATE, 98 %. LookChem. [Link]

-

New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl. PubMed. [Link]

-

SAFETY DATA SHEET - West Liberty University. West Liberty University. [Link]

-

Neocuproine HCl, 1 g. MP Biomedicals. [Link]

-

neocuproine hydrochloride | CAS#:41066-08-4. Chemsrc. [Link]

-

2,9-dimethyl-1,10-phenanthroline, hemihydrate. SpectraBase. [Link]

-

Molecular diagrams of (a) 1,10-phenanthroline hydrochloride (1) and (b) neocuproine HCl (2). ResearchGate. [Link]

-

2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate. PubChem. [Link]

-

Neocuproine hydrochloride monohydrate. Mayue Longteng. [Link]

-

2,9-Dimethyl-1,10-phenanthroline. PubChem. [Link]

-

UV/vis spectra of (a) phenanthroline, (b) neocuproine, (c)... ResearchGate. [Link]

Sources

- 1. NEOCUPROINE HYDROCHLORIDE HYDRATE 98 | 303136-82-5 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. CAS 7296-20-0: 1,10-Phenanthroline, 2,9-dimethyl-, hydroch… [cymitquimica.com]

- 6. CAS # 303136-82-5, Neocuproin hydrochloride monohydrate, 2,9-Dimethyl-1,10-phenanthroline monohydrochloride monohydrate - chemBlink [chemblink.com]

- 7. Cas 332360-00-6,NEOCUPROINE HYDROCHLORIDE TRIHYDRATE, 98 % | lookchem [lookchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | C14H15ClN2O | CID 2723838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Neocuproine hydrochloride monohydrate_Fine Chemicals_Products_Wuhan Mayue Longteng Technology Development Co., Ltd. [mylt-tech.com]

- 11. ネオクプロイン 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. mpbio.com [mpbio.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl [mdpi.com]

- 15. New Insights into Solid Form Stability and Hydrate Formation: o-Phenanthroline HCl and Neocuproine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. lobachemie.com [lobachemie.com]

- 18. westliberty.edu [westliberty.edu]

2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate CAS number and molecular weight

An In-Depth Technical Guide to 2,9-Dimethyl-1,10-phenanthroline Hydrochloride Hydrate for Researchers and Drug Development Professionals

Introduction: Unveiling Neocuproine Hydrochloride Hydrate

2,9-Dimethyl-1,10-phenanthroline, commonly known in its hydrochloride hydrate form as Neocuproine hydrochloride hydrate, is a heterocyclic organic compound with significant applications in analytical chemistry and biomedical research.[1][2] As a derivative of 1,10-phenanthroline, it possesses a rigid, planar aromatic structure featuring two nitrogen atoms positioned to act as a highly effective bidentate chelating agent.[1][3] The defining characteristic of neocuproine is the presence of two methyl groups at the 2 and 9 positions, adjacent to the nitrogen atoms.[4] This substitution creates steric hindrance that prevents the formation of stable complexes with many metal ions, but it uniquely favors the chelation of tetrahedral ions, most notably copper(I) (Cu⁺).[4] This high selectivity for Cu⁺ is the cornerstone of its primary application as a reagent for the colorimetric and spectrophotometric determination of copper.[2][4][5]

This guide provides a comprehensive overview of the chemical properties, core applications, experimental protocols, and safety considerations for this compound, designed for professionals in research and development.

Physicochemical and Structural Properties

The identity and properties of 2,9-Dimethyl-1,10-phenanthroline and its salts are dependent on their hydration state. It is crucial for researchers to use the correct CAS number and molecular weight corresponding to the specific form of the reagent being used.[1][6] The compound is typically a white to slightly yellow solid, slightly soluble in water but readily soluble in organic solvents like methanol and ethanol.[5][6]

| Property | Value | Source(s) |

| IUPAC Name | 2,9-dimethyl-1,10-phenanthroline;hydrate;hydrochloride | [7] |

| Common Name | Neocuproine hydrochloride hydrate | [1][8] |

| Appearance | White to slightly yellow solid/crystalline powder | [6] |

| CAS Number | 332360-00-6 (hydrochloride hydrate) | [1][7] |

| 303136-82-5 (monohydrochloride monohydrate) | [7][8][9] | |

| 484-11-7 (anhydrous base, Neocuproine) | [1][3] | |

| 34302-69-7 (hemihydrate of base) | [1] | |

| Molecular Formula | C₁₄H₁₃ClN₂·xH₂O (hydrochloride hydrate) | [1] |

| C₁₄H₁₅ClN₂O (monohydrochloride monohydrate) | [7][8] | |

| C₁₄H₁₂N₂ (anhydrous base) | [1] | |

| Molecular Weight | 262.73 g/mol (monohydrochloride monohydrate) | [7] |

| 244.72 g/mol (hydrochloride, anhydrous basis) | [1] | |

| 208.26 g/mol (anhydrous base) | [1][6] | |

| Melting Point | ~250 °C (decomposes) (hydrochloride hydrate) | [9][10][11] |

| 159-164 °C (hemihydrate of base) | [1][6] | |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, acetone | [5][12] |

Core Applications and Mechanistic Insights

Spectrophotometric Determination of Copper

The most prominent application of neocuproine is in the highly sensitive and selective quantification of copper.[2]

Mechanism of Action: The underlying principle involves the reduction of copper(II) (Cu²⁺), the more common oxidation state, to copper(I) (Cu⁺) using a reducing agent like hydroxylamine hydrochloride.[12] Subsequently, two molecules of neocuproine chelate a single Cu⁺ ion. The steric hindrance from the methyl groups at the 2 and 9 positions forces the complex into a tetrahedral geometry, which is the preferred coordination for Cu⁺. This reaction forms a stable, intensely orange-red colored complex, [Cu(neocuproine)₂]⁺, which exhibits strong absorbance at approximately 454-457 nm.[4] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of copper in the sample, adhering to the Beer-Lambert law. This method is invaluable for quantifying trace amounts of copper in environmental, biological, and industrial samples.[2][10]

Caption: Chelation of Cu⁺ by Neocuproine.

Broader Roles as a Chelating Agent and in Synthesis

While renowned for its copper specificity, neocuproine also serves other functions:

-

Coordination Chemistry: It is used to synthesize novel coordination complexes with other metals that can adopt a tetrahedral geometry, such as platinum.[4] These complexes are explored for applications in catalysis and materials science.

-

Organic Synthesis: Neocuproine can act as a ligand in palladium-catalyzed reactions, such as alcohol oxidation.[12] It is also used in the synthesis of aryl ketones.[5]

-

Biochemical Research: In biochemistry, neocuproine is a tool to study copper metabolism and its role in biological systems.[2] By chelating and sequestering Cu⁺, it can inhibit copper-dependent enzymes and processes, helping to elucidate the function of copper in health and diseases like Wilson's disease.[2][4]

Experimental Protocol: Spectrophotometric Determination of Copper

This protocol provides a validated workflow for the quantification of copper in an aqueous sample.

1. Preparation of Reagents:

-

Standard Copper Solution (100 ppm): Dissolve 0.3929 g of CuSO₄·5H₂O in deionized water and dilute to 1 L in a volumetric flask.

-

Neocuproine Reagent (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of ethanol.

-

Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.

-

Sodium Citrate Buffer (20% w/v): Dissolve 20 g of sodium citrate dihydrate in 100 mL of deionized water. This acts as a buffering and complexing agent to prevent interference from other metal ions.

2. Construction of Calibration Curve:

-

Prepare a series of copper standards (e.g., 0, 1, 2, 4, 6, 8 ppm) by diluting the 100 ppm standard stock solution.

-

For each standard (and a blank), pipette 10 mL into a 50 mL volumetric flask.

-

Add 5 mL of the hydroxylamine hydrochloride solution and mix. Wait 5 minutes for the complete reduction of Cu²⁺ to Cu⁺.

-

Add 10 mL of the sodium citrate buffer and mix.

-

Add 10 mL of the neocuproine reagent. A yellow-orange color will develop.

-

Dilute to the 50 mL mark with deionized water, cap, and invert several times to mix thoroughly.

-

Allow the color to stabilize for 10 minutes.

-

Measure the absorbance of each solution at 457 nm using a spectrophotometer, using the blank to zero the instrument.

-

Plot a graph of absorbance versus copper concentration (ppm).

3. Analysis of Unknown Sample:

-

Pipette an appropriate volume of the unknown sample into a 50 mL volumetric flask.

-

Follow the same procedure as for the standards (steps 3-8 above).

-

Measure the absorbance of the sample solution.

-

Determine the concentration of copper in the sample by using the equation of the line from the calibration curve.

Caption: Workflow for Copper Determination.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

| Hazard Category | Description and Precautionary Statements | Source(s) |

| Health Hazards | Warning: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [9][12][13] |

| Prevention | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. | [9][13] |

| First Aid | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF INHALED: Remove person to fresh air and keep comfortable for breathing. If irritation persists, get medical advice/attention. | [9][13] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended to store below +30°C in a dry, cool place away from light and moisture. | [2][9][10] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [9][13] |

Conclusion

This compound is a highly specific and effective chelating agent, particularly for copper(I) ions. Its unique structural properties make it an indispensable tool in analytical chemistry for the precise quantification of copper. Furthermore, its utility extends to coordination chemistry and as a probe in biochemical studies of metal-dependent processes. Adherence to established protocols and safety guidelines is paramount for achieving reliable results and ensuring user safety.

References

-

Thermo Fisher Scientific. (n.d.). 2,9-Dimethyl-1,10-phenanthroline, 98%. Retrieved from fishersci.com.

-

Benchchem. (n.d.). This compound. Retrieved from benchchem.com.

-

PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.

-

Echemi. (n.d.). This compound. Retrieved from echemi.com.

-

BLD Pharm. (n.d.). 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate. Retrieved from bldpharm.com.

-

CymitQuimica. (n.d.). 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate. Retrieved from cymitquimica.com.

-

CymitQuimica. (n.d.). CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline. Retrieved from cymitquimica.com.

-

Sigma-Aldrich. (n.d.). Neocuproine hydrate, 99%. Retrieved from sigmaaldrich.com.

-

chemBlink. (n.d.). Neocuproin hydrochloride monohydrate. Retrieved from chemblink.com.

-

PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.

-

ChemicalBook. (n.d.). NEOCUPROINE HYDROCHLORIDE HYDRATE 98%. Retrieved from chemicalbook.com.

-

LookChem. (n.d.). Cas 332360-00-6, NEOCUPROINE HYDROCHLORIDE TRIHYDRATE, 98%. Retrieved from lookchem.com.

-

SD Fine-Chem Limited. (n.d.). 2,9-DIMETHYL-1,10-PHENANTHROLINE AR, ACS (NEOCUPROIN AR). Retrieved from sdfine.com.

-

Wikipedia. (n.d.). Neocuproine. Retrieved from en.wikipedia.org.

-

PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline hydrate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.

-

Wiley. (n.d.). 2,9-dimethyl-1,10-phenanthroline, hemihydrate. SpectraBase. Retrieved from spectrabase.com.

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl-. Retrieved from fishersci.com.

-

ACS Publications. (2017). 2,9-Dimethyl-1,10-phenanthroline. ACS Reagent Chemicals.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 1,10-Phenanthroline monohydrate. Retrieved from sigmaaldrich.com.

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1,10-Phenanthroline monohydrochloride monohydrate. Retrieved from sigmaaldrich.com.

-

Echemi. (n.d.). 2,9-Dimethyl-1,10-phenanthroline SDS. Retrieved from echemi.com.

-

BLD Pharm. (n.d.). 2,9-Dimethyl-1,10-phenanthroline hemihydrate. Retrieved from bldpharm.com.

-

FUJIFILM Wako Pure Chemical Corporation. (2023). Safety Data Sheet: 1,10-Phenanthroline Hydrochloride Monohydrate. Retrieved from labchem-wako.fujifilm.com.

Sources

- 1. This compound | 332360-00-6 | Benchchem [benchchem.com]

- 2. CAS # 303136-82-5, Neocuproin hydrochloride monohydrate, 2,9-Dimethyl-1,10-phenanthroline monohydrochloride monohydrate - chemBlink [chemblink.com]

- 3. CAS 484-11-7: 2,9-Dimethyl-1,10-phenanthroline [cymitquimica.com]

- 4. Neocuproine - Wikipedia [en.wikipedia.org]

- 5. 2,9-Dimethyl-1,10-phenanthroline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | C14H15ClN2O | CID 2723838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. NEOCUPROINE HYDROCHLORIDE HYDRATE 98 | 303136-82-5 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. 新亚铜试剂 水合物 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 13. echemi.com [echemi.com]

solubility of 2,9-Dimethyl-1,10-phenanthroline hydrochloride hydrate in water and organic solvents

A Technical Guide to the Solubility of 2,9-Dimethyl-1,10-phenanthroline Hydrochloride Hydrate

Abstract: This technical guide provides an in-depth analysis of the solubility characteristics of this compound, a critical chelating agent in analytical chemistry and various research applications. The document elucidates the fundamental physicochemical principles governing its solubility, presents quantitative and qualitative data in water and organic solvents, and details the environmental factors that modulate its dissolution. Furthermore, a robust experimental protocol for determining equilibrium solubility is provided, offering researchers a practical framework for their own applications. This guide is intended for scientists and drug development professionals who require a comprehensive understanding of this compound's behavior in solution.

Introduction and Physicochemical Profile

2,9-Dimethyl-1,10-phenanthroline, commonly known as neocuproine, is a heterocyclic aromatic organic compound and a methylated derivative of 1,10-phenanthroline.[1] Its hydrochloride hydrate form (CAS: 303136-82-5) is of particular interest in laboratory settings due to its enhanced aqueous solubility compared to its free base counterpart (neocuproine, CAS: 484-11-7). The primary utility of this compound lies in its function as a high-affinity chelating agent, particularly for copper(I) ions, forming a stable complex that is leveraged in spectrophotometric analysis and in mitigating copper-mediated oxidative reactions.[1][2]

Understanding the solubility of this compound is paramount for its effective application. Proper dissolution is the first step in preparing accurate stock solutions, formulating reaction mixtures, and designing reliable analytical assays. This guide explores the theoretical underpinnings and practical data associated with its solubility profile.

Key Physicochemical Identifiers:

| Property | Value | Reference |

| Chemical Name | 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate | [3] |

| Synonym(s) | Neocuproine hydrochloride hydrate, Neocuproine hydrochloride monohydrate | [3][4] |

| CAS Number | 303136-82-5 | [5] |

| Molecular Formula | C₁₄H₁₂N₂ · HCl · H₂O | [5] |

| Molecular Weight | 262.74 g/mol | [5] |

| Appearance | White to dark green powder or crystal | [4] |

Core Principles Governing Solubility

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" serves as a foundational guideline: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[6]

The structure of 2,9-Dimethyl-1,10-phenanthroline consists of a large, rigid, and hydrophobic polycyclic aromatic core. The two methyl groups further contribute to its lipophilicity. In its free base form (neocuproine), the molecule's overall non-polar character results in poor solubility in water.[2][7]

The transformation into its hydrochloride hydrate form is the single most critical factor enhancing its aqueous solubility. The addition of hydrochloric acid protonates one or both of the basic nitrogen atoms within the phenanthroline ring system. This creates a cationic species, transforming the molecule into an organic salt. The resulting ionic character allows for strong ion-dipole interactions with polar water molecules, leading to significantly improved dissolution. The "hydrate" designation indicates that water molecules are incorporated into the crystal lattice, which can also influence solubility.

Caption: Logical workflow for predicting solubility based on solvent polarity.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound and its related free base form (neocuproine), which is informative for its behavior in organic solvents.

| Solvent | Solvent Type | Quantitative Solubility | Qualitative Assessment | Compound Form | Citation(s) |

| Water | Polar Protic | 25 mg/mL | Soluble, clear solution | Hydrochloride Hydrate | [4][5] |

| Methanol | Polar Protic | ~50 mg/mL | Soluble | Hydrochloride | [8] |

| Methanol | Polar Protic | 50-100 mg/mL | Soluble | Free Base / Hemihydrate | [1][9] |

| Ethanol | Polar Protic | ~10 mg/mL | Soluble | Free Base | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~25 mg/mL | Soluble | Free Base | [2] |

| Dimethylformamide (DMF) | Polar Aprotic | ~25 mg/mL | Soluble | Free Base | [2] |

| Acetone | Polar Aprotic | Data not specified | Soluble | Free Base | [7] |

| Benzene | Aromatic | Data not specified | Soluble | Free Base | [1] |

| Chloroform | Halogenated | Data not specified | Soluble | Free Base | [1] |

| Light Petroleum | Non-polar | Data not specified | Slightly Soluble | Free Base | [7] |

| Aqueous Buffers (e.g., PBS) | Aqueous | Sparingly Soluble | Sparingly Soluble | Free Base | [2] |

Note: The solubility of the hydrochloride salt in organic solvents is expected to be high in polar solvents like alcohols, DMSO, and DMF, similar to its free base form.

Key Factors Influencing Solubility

The practical solubility of this compound can be significantly influenced by several experimental conditions.

-

pH: This is the most critical factor in aqueous solutions. The compound is the salt of a weak base (neocuproine) and a strong acid (HCl). In acidic to neutral pH, it will remain in its protonated, ionic, and highly soluble form. However, if the pH of the solution is raised into the alkaline range, the protonated nitrogen atoms will be neutralized, converting the salt back to the free base form. This will cause a dramatic decrease in aqueous solubility and may lead to precipitation of the compound.

-

Temperature: For most solid solutes, including this one, solubility in liquid solvents increases with temperature.[6] This is because the dissolution process is typically endothermic, and applying heat provides the necessary energy to overcome the crystal lattice energy of the solid and promote solvation.[10]

-

Co-solvency: For applications requiring high concentrations in aqueous buffers where solubility might be limited, a co-solvent strategy can be employed. A common laboratory procedure involves first dissolving the compound in a small volume of a water-miscible organic solvent in which it is highly soluble (e.g., DMSO or ethanol) to create a concentrated stock.[2] This stock can then be carefully diluted with the aqueous buffer to the final desired concentration.[2][11] This method can sometimes achieve a final concentration higher than the direct solubility limit in the buffer alone, though the resulting solution may be supersaturated and should be used promptly.[2]

Experimental Protocol for Equilibrium Solubility Determination

To ensure accuracy and reproducibility, a standardized protocol such as the equilibrium (or shake-flask) method is recommended for determining solubility.[12] This method establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution.

Principle: An excess amount of the solid solute is suspended in a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated supernatant is then separated from the excess solid and its concentration is measured using a suitable analytical technique.

Caption: Workflow for the experimental determination of equilibrium solubility.

Step-by-Step Methodology:

-

Sample Preparation: To a series of glass vials, add a pre-weighed amount of this compound. Ensure the amount is significantly more than the expected solubility limit to guarantee an excess of solid.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., ultrapure water, ethanol) to each vial.

-

Equilibration: Seal the vials securely and place them in an incubator shaker or on a rotator set to a constant temperature (e.g., 25 °C). Agitate the vials continuously for a period sufficient to reach equilibrium, typically 24 to 48 hours.[12] A preliminary time-course experiment can validate the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a moderate speed (e.g., 5000 x g for 15 minutes).

-

Supernatant Collection: Carefully withdraw an aliquot of the clear supernatant from the top layer, taking care not to disturb the solid pellet. For maximum accuracy, pass the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Quantification:

-

Prepare a series of accurate serial dilutions of the filtered supernatant using the same solvent.

-

Measure the concentration of the compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, against a standard curve prepared with known concentrations of the compound.[12]

-

Calculate the concentration in the original, undiluted supernatant to determine the solubility value (e.g., in mg/mL or mol/L).

-

Conclusion

This compound exhibits a favorable solubility profile for laboratory use, characterized by high solubility in water (25 mg/mL) and polar organic solvents.[4][5][8] This enhanced aqueous solubility is a direct result of its ionic salt structure, which effectively overcomes the hydrophobicity of the core phenanthroline ring system. Researchers must remain cognizant of the profound influence of pH on aqueous solutions, as alkaline conditions can induce precipitation by converting the salt to its poorly soluble free base. The standardized experimental protocol provided herein offers a reliable method for determining precise solubility values under specific conditions, enabling the confident and accurate application of this important chelating agent in research and development.

References

-

Fawcett, W. R. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Retrieved from [Link]

-

Angene Chemical. (n.d.). 1,10-Phenanthroline,2,9-dimethyl-, hydrate (2:1). Retrieved from [Link]

-

Journal of Chemical Theory and Computation. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,10-Phenanthroline | Solubility of Things. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Neocuproine HCl, 1 g. Retrieved from [Link]

-

MDPI. (2020). Understanding the Role of Water in 1,10-Phenanthroline Monohydrate. Retrieved from [Link]

-

Grossmont College. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline hydrate. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,9-dimethyl-1,10-phenanthroline, hemihydrate. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). 2,9-Dimethyl-1,10-phenanthroline, Hi-AR™/ACS. Retrieved from [Link]

-

PubMed Central. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Retrieved from [Link]

-

PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility modelling, solvent effect and preferential solvation of allopurinol in aqueous co-solvent mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Equilibrium solubility, solvent effect and preferential solvation of 5-nitrofurazone (form γ) in aqueous co-solvent mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent effect on solubility and preferential solvation analysis of buprofezin dissolved in aqueous co-solvent mixtures. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. 2,9-Dimethyl-1,10-phenanthroline hydrochloride monohydrate [cymitquimica.com]

- 4. NEOCUPROINE HYDROCHLORIDE HYDRATE 98 | 303136-82-5 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. 2,9-Dimethyl-1,10-phenanthroline, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. mpbio.com [mpbio.com]

- 9. angenechemical.com [angenechemical.com]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Properties of Neocuproine Hydrochloride Hydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Spectrum – A Structural Elucidation Philosophy

In modern chemical analysis, obtaining a spectrum is often the simplest step. The true expertise lies in understanding the story the data tells. This guide is structured not as a rigid manual but as a narrative journey through the spectroscopic characterization of Neocuproine Hydrochloride Hydrate (C₁₄H₁₂N₂ · HCl · H₂O). As application scientists, we do not merely follow protocols; we design them with a foundational understanding of the interplay between molecular structure and electromagnetic radiation. Our approach is built on a self-validating system: each spectroscopic technique provides a piece of the puzzle, and the pieces must fit together to form a coherent, unambiguous picture of the molecule's identity, purity, and behavior. This document will illuminate not just the what but the why, grounding every piece of data and every methodological choice in authoritative scientific principles.

The Molecule in Focus: Neocuproine Hydrochloride Hydrate

Neocuproine, or 2,9-dimethyl-1,10-phenanthroline, is a heterocyclic organic compound and a well-known chelating agent.[1][2] The hydrochloride hydrate form enhances its water solubility, making it particularly useful in aqueous analytical applications.[3] Its defining feature is the sterically hindered arrangement of the two methyl groups adjacent to the nitrogen atoms. This configuration prevents the formation of a planar complex with copper (II) but is perfectly suited to form a stable, tetrahedral complex with copper (I). This high selectivity is the cornerstone of its most famous application: the spectrophotometric determination of copper.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂ · HCl · H₂O | |

| Molecular Weight | 262.73 g/mol | |

| IUPAC Name | 2,9-dimethyl-1,10-phenanthroline hydrochloride hydrate | [5][6] |

| CAS Number | 303136-82-5 (monohydrate) | |

| Appearance | Powder |

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy is often the first line of inquiry, providing information about the electronic conjugation within a molecule. For Neocuproine, this technique is particularly powerful due to the formation of a intensely colored complex with cuprous ions (Cu⁺).

Causality and Mechanistic Insight

The pale color of the Neocuproine hydrochloride solution gives way to a vibrant orange-red upon the addition of Cu⁺.[7] This is due to the formation of the [Cu(neocuproine)₂]⁺ complex, which exhibits a strong metal-to-ligand charge transfer (MLCT) band.[8][9] This transition, where an electron moves from a metal-centered d-orbital to a ligand-centered π-orbital, is responsible for the intense absorption in the visible region. The free ligand itself has absorption maxima in the UV region, corresponding to π→π transitions within the aromatic phenanthroline core.

Quantitative Data Summary

| Species | λmax (nm) | Solvent/Conditions | Comments |

| [Cu(neocuproine)₂]⁺ | ~454 - 457 nm | Isoamyl alcohol, water | Intense MLCT band used for quantification.[4][10] |

| Neocuproine | ~230, ~270 nm | Ethanol | Characteristic π→π* transitions of the aromatic system. |

Experimental Protocol: Spectrophotometric Analysis of a Cu(I)-Neocuproine Complex

This protocol is designed to be self-validating by including a reagent blank to zero the instrument, ensuring that the measured absorbance is due solely to the formation of the complex.

-

Reagent Preparation:

-

Neocuproine Solution (0.1% w/v): Dissolve 100 mg of Neocuproine hydrochloride hydrate in 100 mL of deionized water. Gentle warming may be required.

-

Reducing Agent (e.g., 10% Hydroxylamine Hydrochloride): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This reduces Cu²⁺ to Cu¹⁺.

-

Buffer Solution (pH 5.0): Prepare an acetate buffer to maintain optimal pH for complex formation.[9]

-

Standard Copper Solution: Use a certified 1000 ppm copper standard, diluted to working concentrations (e.g., 0.5 - 5 ppm).

-

-

Sample Preparation:

-

To a 10 mL volumetric flask, add an aliquot of the sample containing copper.

-

Add 1 mL of the hydroxylamine hydrochloride solution and mix. Wait 5 minutes for the reduction to complete.

-

Add 2 mL of the acetate buffer and 1 mL of the neocuproine solution.

-

Dilute to the 10 mL mark with deionized water and mix thoroughly. Allow 15 minutes for full color development.

-

-

Measurement:

-

Set the spectrophotometer to measure absorbance at the predetermined λmax (approx. 456 nm).[10]

-

Use a reagent blank (containing all reagents except the copper standard/sample) to zero the instrument.

-

Measure the absorbance of the prepared sample.

-

Quantify the copper concentration using a calibration curve prepared from the standard solutions.

-

Visualization: Chelation Workflow

Caption: Fig. 1: Workflow for the formation of the colored Cu(I)-Neocuproine complex.

Infrared (IR) Spectroscopy: Mapping Molecular Vibrations

FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule.[11] Each bond vibrates at a characteristic frequency, and when infrared radiation matching that frequency is absorbed, it provides a "fingerprint" of the molecule's structure.[12]

Causality and Structural Correlation

For Neocuproine hydrochloride hydrate, we expect to see absorptions corresponding to its key structural components: the aromatic rings, the methyl groups, the C-N bonds, the associated hydrochloride, and the water of hydration. The presence of a broad band in the 3200-3600 cm⁻¹ region, for instance, is a strong, direct validation of the "hydrate" designation in the compound's name.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3200 - 3500 | O-H (Water of hydration) | Stretching | Broad, Medium-Strong |

| 3000 - 3100 | Aromatic C-H | Stretching | Medium-Weak |

| 2850 - 2960 | Methyl C-H | Symmetric/Asymmetric Stretching | Medium |

| ~2400 - 2800 | N⁺-H (Hydrochloride) | Stretching | Broad, Weak-Medium |

| 1500 - 1620 | Aromatic C=C and C=N | Ring Stretching | Strong |

| 1430 - 1470 | Methyl C-H | Bending | Medium |

| 700 - 900 | Aromatic C-H | Out-of-plane Bending | Strong |

Note: Data synthesized from general IR correlation tables and spectra available from sources like PubChem.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for solids as it requires minimal sample preparation, providing a rapid and reproducible analysis.[13]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and crystal-surface absorbances.[13]

-

Sample Application: Place a small amount of the Neocuproine hydrochloride hydrate powder onto the ATR crystal, ensuring complete coverage of the sampling area.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal. Do not overtighten.[13]

-

Data Acquisition: Collect the sample spectrum. Typical settings are a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹, with 32-64 scans co-added to improve the signal-to-noise ratio.[13]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Visualization: Functional Groups and IR Regions

Caption: Fig. 2: Mapping of key functional groups to their respective IR spectral regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can determine the connectivity and spatial relationships of atoms.

Causality and Spectral Interpretation

The ¹H NMR spectrum is dictated by the chemical environment (chemical shift), the number of neighboring protons (splitting/multiplicity), and the number of protons of a given type (integration). For Neocuproine, the aromatic protons will appear downfield due to the deshielding effect of the ring current, while the methyl protons will be upfield. The symmetry of the molecule simplifies the spectrum, with protons H-3 and H-8, H-4 and H-7, and H-5 and H-6 being chemically equivalent.[7] The ¹³C NMR spectrum similarly distinguishes between the different carbon environments.

¹H and ¹³C NMR Data Summary

¹H NMR Data (Predicted/Reported)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| CH₃ (pos. 2, 9) | ~2.8 - 3.0 | Singlet (s) | N/A | 6H |

| H-3, H-8 | ~7.5 | Doublet (d) | ~8.0 | 2H |

| H-4, H-7 | ~8.1 | Doublet (d) | ~8.0 | 2H |

| H-5, H-6 | ~7.7 | Singlet (s) | N/A | 2H |

Note: Data synthesized from Wikipedia and other spectral databases.[7][14] Shifts can vary based on solvent and concentration.

¹³C NMR Data (Predicted/Reported)

| Carbon Label | Chemical Shift (δ, ppm) |

| CH₃ (pos. 2, 9) | ~25 |

| C-3, C-8 | ~125 |

| C-4, C-7 | ~136 |

| C-4a, C-6a | ~127 |

| C-5, C-6 | ~126 |

| C-10a, C-10b | ~145 |

| C-2, C-9 | ~159 |

Note: Data synthesized from available spectra for the parent compound.[7][15]

Experimental Protocol: ¹H NMR

A meticulously prepared sample is the bedrock of a high-resolution NMR spectrum.[16][17]

-

Sample Preparation:

-

Weigh 5-10 mg of Neocuproine hydrochloride hydrate into a clean, dry vial.[18]

-

Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, depending on solubility) containing 0.03% tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[16][18]

-

Ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[17] The final sample height should be ~4-5 cm.[16]

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity. Poor shimming is a common source of broad, uninterpretable peaks.[19]

-

Acquire the ¹H spectrum using appropriate parameters (e.g., 90° pulse, 2-5 second relaxation delay, 8-16 scans).

-

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks and analyze the chemical shifts and multiplicities.

-

Visualization: Structure and NMR Assignments

Caption: Fig. 4: Conceptual workflow from liquid sample to final mass spectrum in ESI-MS.

Fluorescence Spectroscopy: A Glimpse into Photophysical Behavior

While less commonly reported for Neocuproine itself, phenanthroline-based ligands can exhibit fluorescence. [20]This property arises from the de-excitation of electrons from an excited singlet state back to the ground state via the emission of a photon. The fluorescence properties (e.g., quantum yield, lifetime) can be highly sensitive to the molecule's environment and, crucially, to metal binding. Chelation can either quench or enhance fluorescence, providing another avenue for analytical applications or for studying binding kinetics. Further research into the specific fluorescence characteristics of Neocuproine hydrochloride hydrate and its metal complexes would be a valuable contribution to the field.

Conclusion: A Synthesized Spectroscopic Identity

The true power of these techniques emerges not in isolation but in concert. The broad OH band in the IR confirms the hydrate. The exact mass from MS confirms the C₁₄H₁₂N₂ core. The specific pattern of aromatic and aliphatic protons in the ¹H NMR confirms the 2,9-dimethyl-1,10-phenanthroline substitution pattern. Finally, the characteristic MLCT band in the UV-Vis spectrum upon addition of Cu⁺ confirms its hallmark function as a selective chelator. Together, they provide an unassailable, multi-faceted confirmation of the structure and properties of Neocuproine hydrochloride hydrate, grounding its application in fundamental, verifiable science.

References

-

PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Reading. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Yusuf, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104. Retrieved from [Link]

-

Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,9-dimethyl-1,10-phenanthroline, hemihydrate. Wiley. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

University of Alberta. (n.d.). Sample Preparation. Retrieved from [Link]

-

Braun, D. E., & Raabe, K. (2017). Molecular diagrams of (a) 1,10-phenanthroline hydrochloride (1) and (b) neocuproine HCl (2). ResearchGate. Retrieved from [Link]

-

Scientific Laboratory Supplies. (n.d.). Neocuproine hydrochloride mono. Retrieved from [Link]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Neocuproine. NIST Chemistry WebBook. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/vis spectra of (a) phenanthroline, (b) neocuproine, (c).... Retrieved from [Link]

-

ResearchGate. (n.d.). Absorption spectra of: (a) Cu(II)–neocuproine reagent blank; (b).... Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Gzella, A., et al. (2024). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 29(6), 1349. Retrieved from [Link]

-

ResearchGate. (n.d.). A) UV-VIS spectrum of colored product formed opposition reagent blank,.... Retrieved from [Link]

-

SciTePress. (2018). The Differences of the Result of Copper Test Using UV-Vis Spectrophotometry with Neocuproine Complexing Agent and AAS. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis spectra of the neocuproine-Cu⁺ complex formed from the.... Retrieved from [Link]

-

Chemsrc. (n.d.). neocuproine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,9-Dimethyl-1,10-phenanthroline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Neocuproine. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3–12. Retrieved from [Link]

-

Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) Copper(II)–neocuproine reagent for spectrophotometric determination of captopril in pure form and pharmaceutical formulations. Retrieved from [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International journal of analytical chemistry, 2012, 282574. Retrieved from [Link]

-

LabRulez. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

LookChem. (n.d.). Cas 332360-00-6, NEOCUPROINE HYDROCHLORIDE TRIHYDRATE, 98 %. Retrieved from [Link]

-

Dr. Puspendra Classes. (2018, October 29). Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alkalisci.com [alkalisci.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. info.gfschemicals.com [info.gfschemicals.com]

- 5. 2,9-Dimethyl-1,10-phenanthroline monohydrochloride hydrate | C14H15ClN2O | CID 2723838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Neocuproine Hydrochloride Monohydrate, 99% | Fisher Scientific [fishersci.ca]

- 7. Neocuproine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scitepress.org [scitepress.org]

- 11. rtilab.com [rtilab.com]

- 12. photometrics.net [photometrics.net]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. NEOCUPROINE HYDRATE, 99%(654054-57-6) 1H NMR spectrum [chemicalbook.com]

- 15. Neocuproine(484-11-7) 13C NMR spectrum [chemicalbook.com]

- 16. research.reading.ac.uk [research.reading.ac.uk]

- 17. Sample Preparation [nmr.chem.ualberta.ca]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. organomation.com [organomation.com]

- 20. mdpi.com [mdpi.com]

coordination chemistry of 2,9-Dimethyl-1,10-phenanthroline with transition metals

An In-depth Technical Guide to the Coordination Chemistry of 2,9-Dimethyl-1,10-phenanthroline with Transition Metals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,9-Dimethyl-1,10-phenanthroline (dmp), commonly known as neocuproine, is a formidable ligand in the field of coordination chemistry. Its defining feature—two methyl groups flanking the nitrogen donor atoms—imparts profound steric constraints that dictate the geometry, stability, and reactivity of its metal complexes. This technical guide provides a comprehensive exploration of the coordination chemistry of dmp with transition metals, moving beyond a simple catalog of compounds to explain the causal relationships between its unique structure and the resulting complex properties. We will delve into the synthesis, structural characterization, and the fascinating photophysical, catalytic, and biological activities of these complexes, offering field-proven insights for both academic and industrial researchers.

The Ligand: More Than Just a Phenanthroline

1,10-phenanthroline (phen) is a classic bidentate N,N'-chelating ligand, readily forming stable octahedral complexes of the type [M(phen)₃]ⁿ⁺ with many transition metals. The introduction of methyl groups at the 2 and 9 positions in neocuproine fundamentally alters this behavior.[1] These substituents project directly towards the metal center, creating significant steric hindrance.

The primary consequence of this steric bulk is the prevention of tris-chelated octahedral geometries.[1] Instead, dmp strongly favors the formation of bis-chelated complexes, [M(dmp)₂]ⁿ⁺, which must adopt a distorted tetrahedral geometry to accommodate the methyl groups. This enforced geometry is the cornerstone of dmp's unique coordination chemistry and is directly responsible for its specialized applications.

Caption: Steric clash from dmp's methyl groups favors tetrahedral geometry.

Coordination with First-Row Transition Metals

The interplay between the steric demands of dmp and the preferred coordination geometries of different metal ions leads to a rich and varied chemistry.

Copper: The Archetypal Neocuproine Complex

Neocuproine is renowned for its high selectivity for copper(I).[1] The Cu⁺ ion, with its d¹⁰ electron configuration, has no intrinsic preference for any particular geometry and is thus highly adaptable to the tetrahedral coordination sphere enforced by two dmp ligands. This results in the formation of the intensely orange-red complex, [Cu(dmp)₂]⁺, a species so stable and distinctive that it forms the basis for the spectrophotometric determination of copper.[1][2]

In contrast, the Cu²⁺ ion prefers a square planar or distorted octahedral geometry. The steric hindrance of dmp destabilizes the formation of a stable complex with Cu²⁺, making neocuproine a powerful tool for stabilizing and studying the copper(I) oxidation state. The redox potential of the [Cu(dmp)₂]²⁺/⁺ couple is significantly more positive than that of the corresponding [Cu(phen)₂]²⁺/⁺ couple, reflecting the steric destabilization of the copper(II) state.[3]

Structural and Spectroscopic Data for Key dmp Complexes

| Complex | Metal Ion | Geometry | M-N Bond Length (Å) | N-M-N Intraligand Angle (°) | Key Spectroscopic Feature | Reference |

| [Cu(dmp)₂]⁺ | Cu(I) | Distorted Tetrahedral | 2.027 - 2.053 | 81.0 - 83.0 | Intense MLCT band ~450 nm | [4][5] |

| [Fe(dmp)₂]²⁺ | Fe(II) | Distorted Tetrahedral | ~2.15 | ~80 | Stabilizes Fe(I) and Fe(0) states | [6] |

| [Ni(dmp)Cl₂] | Ni(II) | Distorted Tetrahedral | - | - | Active ethylene dimerization catalyst | [1][7] |

| [Zn(dmp)Cl₂] | Zn(II) | Tetrahedral | ~2.03 | - | Luminescent properties | [7][8] |

Iron: Stabilizing Unusual Oxidation States

While the [Fe(phen)₃]²⁺ complex is a staple of coordination chemistry, dmp's steric bulk prevents the formation of the analogous tris-complex. Instead, it readily forms the [Fe(dmp)₂]²⁺ species. The tetrahedral environment imposed by the ligands leads to unusual electrochemical properties. Remarkably, this complex has been shown to stabilize the rare iron(I) and even iron(0) oxidation states upon electrochemical reduction, a testament to the ligand's ability to electronically and sterically protect the metal center.[6]

Nickel: A Platform for Catalysis

Nickel complexes of dmp have demonstrated significant utility in catalysis. For instance, [Ni(dmp)Cl₂], when activated by a co-catalyst like modified methyl aluminoxane (MMAO), becomes an effective catalyst for the dimerization of ethylene to butenes with high selectivity.[7] The steric hindrance of the dmp ligand is crucial here; it prevents polymer chain growth by limiting the space available around the nickel center, thereby favoring the dimerization pathway over oligomerization or polymerization.[7]

Coordination with Heavier Transition Metals

The influence of dmp extends to the second and third-row transition metals, where it impacts photophysical properties and reaction dynamics.

Ruthenium and Iridium: Modulating Photophysics

In the realm of photochemistry, ruthenium(II) polypyridyl complexes are legendary. When dmp is used as an ancillary "spectator" ligand in complexes like [Ru(bpy)₂(dmp)]²⁺ (where bpy = 2,2'-bipyridine), its steric bulk can influence the complex's photophysical properties.[9] The distortion caused by the methyl groups can affect the energy of the metal-to-ligand charge-transfer (MLCT) states and the rates of non-radiative decay.[10] However, the bulky substituents can also lead to photochemical lability by creating pathways for internal conversion to ligand field (LF) states, which are often dissociative.[10] Similar principles apply to iridium(III) complexes, where dmp can be used to tune emission properties for applications in organic light-emitting diodes (OLEDs) and sensors.

Platinum: Probing Reaction Mechanisms

The steric strain induced by dmp in square planar Pt(II) complexes, such as [Pt(Me)(dmp)(PPh₃)]⁺, leads to significant geometric distortions and elongated Pt-N bonds.[11] This inherent strain makes the complex susceptible to dynamic processes. Studies have shown that the dmp ligand can undergo a fast fluxional motion, and the rate of this process can be accelerated by the addition of weak nucleophiles, suggesting an associative mechanism involving ring-opening and ring-closure steps.[11]

Experimental Protocols and Workflows

A trustworthy protocol is a self-validating system. The following section provides a detailed methodology for the synthesis and characterization of a representative dmp complex, [Cu(dmp)₂]Cl.

Synthesis of Bis(2,9-dimethyl-1,10-phenanthroline)copper(I) Chloride

This protocol is adapted from established procedures for synthesizing the classic neocuproine-copper(I) complex.[4]

Objective: To synthesize and characterize [Cu(dmp)₂]Cl via the reduction of Cu(II) in the presence of the dmp ligand.

Materials:

-

Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)

-

2,9-Dimethyl-1,10-phenanthroline (dmp, neocuproine)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) or another suitable reducing agent

-

Ethanol

-

Deionized Water

-

Diethyl Ether

Procedure:

-

Ligand Dissolution: In a 100 mL round-bottom flask, dissolve 2.1 equivalents of 2,9-dimethyl-1,10-phenanthroline in 30 mL of ethanol with gentle warming and stirring.

-

Metal Salt Dissolution: In a separate beaker, dissolve 1.0 equivalent of CuCl₂·2H₂O in 10 mL of deionized water. The solution will be blue-green.

-

Reduction and Complexation: Add the aqueous CuCl₂ solution to the ethanolic dmp solution with vigorous stirring. The solution will likely turn green or brown.

-

Add a 1.5 M aqueous solution of hydroxylamine hydrochloride dropwise to the mixture. The hydroxylamine reduces Cu(II) to Cu(I).

-

An intense orange-red precipitate of [Cu(dmp)₂]Cl should form immediately upon reduction.

-

Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid product sequentially with small portions of deionized water (to remove unreacted salts), followed by cold ethanol, and finally diethyl ether (to aid in drying).

-

Drying: Dry the resulting bright orange-red crystalline solid under vacuum.

Characterization Workflow

The identity and purity of the synthesized complex must be confirmed through a series of analytical techniques.

Caption: General workflow for the synthesis and characterization of a dmp complex.

-

FT-IR Spectroscopy: Compare the spectrum of the complex to that of the free dmp ligand. A shift in the C=N stretching frequencies indicates coordination to the copper center.[12]

-

UV-Vis Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., dichloromethane). The spectrum should show the characteristic, intense metal-to-ligand charge-transfer (MLCT) band in the visible region (~450 nm).

-

¹H NMR Spectroscopy: As a d¹⁰ complex, [Cu(dmp)₂]⁺ is diamagnetic and thus NMR-active. The aromatic and methyl proton signals will be shifted downfield compared to the free ligand, confirming the complex's structure in solution.

-

X-ray Crystallography: Growing single crystals (e.g., by slow evaporation) and performing X-ray diffraction provides definitive proof of the structure, including bond lengths and angles, and confirms the distorted tetrahedral geometry.[4][13]

Applications Driven by Steric Design

The unique properties enforced by the dmp ligand have led to its use in diverse, high-value applications.

Photocatalysis and Luminescence

The steric hindrance in [Cu(dmp)₂]⁺-type complexes is key to their photophysical behavior. Upon photoexcitation (an MLCT transition), the complex moves from a Cu(I)d¹⁰ state to a Cu(II)d⁹ state. Cu(II) centers typically favor a square planar geometry. For the parent [Cu(phen)₂]⁺ complex, this excited state can readily distort towards a square planar geometry, providing a rapid non-radiative decay pathway and quenching luminescence.

However, the methyl groups in [Cu(dmp)₂]⁺ create a high energy barrier to this flattening distortion.[14] This steric rigidity slows the rate of non-radiative decay, allowing the complex to relax via luminescence. This principle has been exploited to design highly luminescent copper(I) complexes for applications in photocatalysis, such as in atom-transfer radical-addition (ATRA) reactions, and as emitters in OLEDs.[14][15]

Bioinorganic Chemistry and Drug Development

Mixed-ligand copper(II) complexes incorporating dmp have been investigated for their potential as anticancer agents.[16][17] In complexes of the type [Cu(L)(dmp)]²⁺, where L is another ligand, the dmp moiety can intercalate into the base pairs of DNA. The copper center can then participate in redox chemistry, generating reactive oxygen species (ROS) that induce DNA cleavage.[16][18] The steric profile of the dmp ligand influences how deeply it can intercalate, while the properties of the co-ligand 'L' can tune the overall hydrophobicity and ROS-generating capability of the complex, demonstrating a synergistic approach to drug design.[16][17]

Conclusion